1-(叔丁氧羰基)-5-苯基哌啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

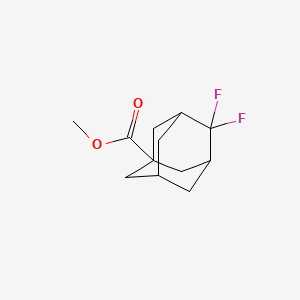

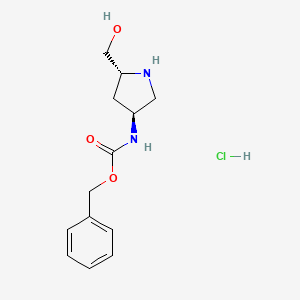

The compound “1-(Tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid” is a type of organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is one of the most commonly used protective groups for amino groups in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds with a Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis

The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .Chemical Reactions Analysis

The Boc group is used as a protecting group for amines in organic synthesis . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .科学研究应用

羧酸对生物催化剂的抑制

羧酸,包括 1-(叔丁氧羰基)-5-苯基哌啶-2-羧酸等衍生物,在生物技术和微生物学中发挥着至关重要的作用。它们是工业化学品的前体,并且已研究了它们对工程微生物(如大肠杆菌和酿酒酵母)的影响。这些酸可以在低于所需产率的浓度下抑制微生物生长,影响生物可再生燃料和化学品的生产。这种抑制对于工程化以产生羧酸的微生物菌株来说很重要,这突出了需要代谢工程策略来提高微生物对这种抑制剂的稳健性 (Jarboe, Royce, & Liu, 2013)。

具有生物活性的天然和合成衍生物

1-(叔丁氧羰基)-5-苯基哌啶-2-羧酸等羧酸的天然和合成衍生物已被发现具有多种生物活性。这些活性包括作为抗氧化剂、抗癌剂、抗微生物剂和抗菌剂。它们的结构多样性源自修饰和类似物,为化妆品、农艺和制药工业中的化学制剂提供了潜力。如此广泛的活性突出了该化合物作为生物活性分子的多功能性,以及它在开发新的治疗剂和工业产品中的潜在应用 (Dembitsky, 2006)。

萃取和分离技术

从水溶液中萃取和分离羧酸对于它们的工业应用至关重要,包括 1-(叔丁氧羰基)-5-苯基哌啶-2-羧酸等化合物。为此,已探索了液-液萃取 (LLX) 和使用有机溶剂和超临界流体。此类技术对于从稀释水流中回收羧酸至关重要,这是其生产过程中的常见情况。开发有效的萃取方法对于从生物可再生资源生产这些化学品的经济可行性和环境可持续性至关重要 (Sprakel & Schuur, 2019); (Djas & Henczka, 2018)。

抗肿瘤候选药物

1-(叔丁氧羰基)-5-苯基哌啶-2-羧酸的某些衍生物已被研究其作为抗肿瘤(抗癌)剂的潜力。这些化合物已表现出有希望的细胞毒性,通常在效力上超过当代抗癌药物。它们的作用方式包括诱导细胞凋亡、产生活性氧、激活半胱天冬酶和影响线粒体功能。此类研究有助于寻找更有效和更具选择性的癌症治疗方法,突出了羧酸衍生物在药物发现和开发中的药学重要性 (Hossain et al., 2020)。

作用机制

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The compound, being a Boc-protected amine, undergoes reactions typical of this class of compounds. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

Boc-protected amino acids have been used in peptide synthesis . The compound might be involved in similar biochemical pathways, contributing to the synthesis of peptides or proteins.

Pharmacokinetics

The boc group generally improves the stability of amines, which could potentially enhance the bioavailability of the compound .

Result of Action

The use of boc-protected amines in peptide synthesis suggests that the compound could contribute to the formation of peptides or proteins .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the Boc group can be added to amines under aqueous conditions , suggesting that the compound’s reactivity might be influenced by the presence of water. Additionally, the removal of the Boc group can be accomplished with strong acids , indicating that the compound’s stability might be affected by pH.

安全和危害

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(9-10-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISWNSOUPGGKNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B572932.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B572944.png)